molecular formula C20H18N4OS B2518626 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894053-84-0

6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B2518626
CAS-Nummer: 894053-84-0
Molekulargewicht: 362.45
InChI-Schlüssel: VGJRYFGYUVDGRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential pharmaceutical applications. These compounds have been explored for their anxiolytic, antitumor, antioxidant, and central nervous system activities, making them of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions with various starting materials and conditions tailored to introduce different substituents onto the core structure. For instance, the synthesis of similar compounds has been reported using acetic acid or hydroxylamine and hydrazine for cyclocondensation reactions . Additionally, the introduction of a methoxyphenyl group can be achieved through reactions with phenacyl bromide in ethyl acetate . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a heterocyclic core, which can be further modified with various substituents. The structure of these compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the electronic properties and intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including cyclocondensation with hydroxylamine or hydrazine . These reactions can lead to the formation of new ring systems and introduce additional functional groups, which can significantly alter the biological activity of the compounds. The reactivity of these compounds is influenced by the nature of the substituents and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as a methoxyphenyl moiety, can affect the electron density distribution, HOMO-LUMO energy gap, and global reactivity descriptors . These properties are crucial for understanding the interaction of these compounds with biological targets, such as their ability to inhibit tubulin polymerization or bind to the colchicine binding site on microtubules . The compounds' solubility, stability, and reactivity are also important for their pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds related to "6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" have demonstrated promising antineoplastic activities against a wide range of cancer cell lines. For instance, derivatives of this compound have shown significant antitumor activity in vitro on 60 lines of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This indicates their potential as core structures for developing new effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Eigenschaften

IUPAC Name

6-(4-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-5-3-4-6-16(14)13-26-20-22-21-19-12-11-18(23-24(19)20)15-7-9-17(25-2)10-8-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRYFGYUVDGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.